

1,3,5-Triacetylbenzene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

Cat. No.: B188989

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An in-depth exploration of the chemical properties, synthesis, and applications of **1,3,5-Triacetylbenzene**, a versatile building block in organic chemistry and materials science.

This technical guide provides a detailed overview of **1,3,5-Triacetylbenzene**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this compound. This document covers its nomenclature, chemical and physical properties, a detailed synthesis protocol, and its role as a precursor in the development of more complex molecular architectures.

Nomenclature and Identification

1,3,5-Triacetylbenzene is a symmetrically substituted aromatic ketone. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

Identifier Type	Value
IUPAC Name	1-(3,5-diacetylphenyl)ethanone [1]
CAS Number	779-90-8 [2]
Molecular Formula	C ₁₂ H ₁₂ O ₃ [2]
Molecular Weight	204.23 g/mol [2]
InChI	InChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3 [1]
InChIKey	HSOAIPRTHLEQFI-UHFFFAOYSA-N [1]
Canonical SMILES	CC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C [1]

Table 1: Chemical Identifiers for **1,3,5-Triacetylbenzene**. This table provides a comprehensive list of the primary chemical identifiers for **1,3,5-Triacetylbenzene**.

A variety of synonyms are used in literature and commercial listings for **1,3,5-Triacetylbenzene**. These are essential for comprehensive literature searches and material sourcing.

Synonym
1,1',1''-(Benzene-1,3,5-triyl)triethanone [1]
1,3,5-Benzenetriyltris(ethanone)
1,3,5-Tris(acetyl)benzene
3,5-Diacetylacetophenone
Benzene, 1,3,5-triacetyl-[1]
Methyl 3,5-diacetylphenyl ketone
sym-Triacetylbenzene

Table 2: Common Synonyms for **1,3,5-Triacetylbenzene**. This table lists the frequently encountered synonyms for **1,3,5-Triacetylbenzene** in scientific and commercial contexts.

Physicochemical Properties

The physical and chemical properties of **1,3,5-Triacetylbenzene** are critical for its handling, storage, and application in chemical reactions.

Property	Value	Source
Appearance	White to light yellow crystalline powder	[1]
Melting Point	160-163 °C	[3]
Boiling Point	302.71 °C (rough estimate)	
Solubility	Practically insoluble in water. Soluble in hot ethanol.	[3]
Density	1.1554 g/cm ³ (rough estimate)	

Table 3: Physicochemical Properties of **1,3,5-Triacetylbenzene**. This table summarizes the key physical and chemical properties of **1,3,5-Triacetylbenzene**.

Synthesis of **1,3,5-Triacetylbenzene**

A reliable method for the synthesis of **1,3,5-Triacetylbenzene** is the trimerization of the sodium salt of hydroxymethylene acetone (also known as sodio-acetylacetone) in the presence of an acid. The following is a detailed experimental protocol adapted from a well-established procedure.[\[3\]](#)

Materials and Equipment

- Sodium metal
- Anhydrous xylene
- Anhydrous ether
- Absolute ethanol
- Acetone (dried over anhydrous calcium sulfate)

- Ethyl formate (dried over anhydrous calcium sulfate)
- Glacial acetic acid
- 5-L three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Standard glassware for extraction and filtration

Experimental Protocol

Step 1: Preparation of Sodium Ethoxide

- In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 69 g (3.0 gram atoms) of finely divided sodium suspended in 1 L of anhydrous ether.
- Slowly add 138 g (175 mL, 3.0 moles) of absolute ethanol through the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 6-8 hours to ensure the complete reaction of sodium.

Step 2: Formation of the Sodio-acetylaldehyde Intermediate

- To the freshly prepared sodium ethoxide suspension, add a mixture of 174 g (220 mL, 3.0 moles) of dry acetone and 222 g (241 mL, 3.0 moles) of dry ethyl formate through the dropping funnel over a period of 2 hours.
- Continue stirring for an additional 4 hours at room temperature.

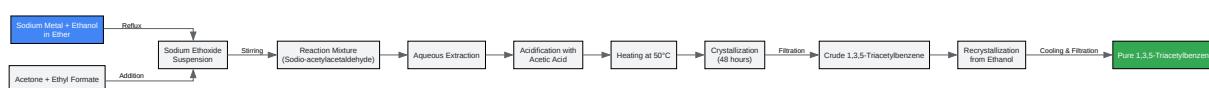
Step 3: Trimerization and Isolation of **1,3,5-Triacetylbenzene**

- The reaction mixture containing the sodio-acetylacetalddehyde is then rapidly extracted with five 1-L portions of cold water.
- Combine the aqueous extracts and acidify with glacial acetic acid until the solution is acidic to litmus paper.
- Warm the acidified solution to 50 °C on a steam bath for 2 hours.
- Allow the solution to stand at room temperature for 48 hours, during which **1,3,5-Triacetylbenzene** will crystallize.
- Collect the crude product by filtration, wash with cold water, and air dry. The yield of the crude product is typically in the range of 41-46%.

Step 4: Purification

- Recrystallize the crude **1,3,5-Triacetylbenzene** from hot ethanol (approximately 18 mL of ethanol per gram of product).
- The purified product is obtained as shiny white crystals with a melting point of 162–163 °C. The yield after recrystallization is typically between 30–38%.^[3]

Synthesis Workflow Diagram



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Figure 1: Synthesis Workflow for **1,3,5-Triacetylbenzene**. This diagram illustrates the key steps involved in the synthesis of **1,3,5-Triacetylbenzene** from sodium metal, ethanol, acetone, and ethyl formate.

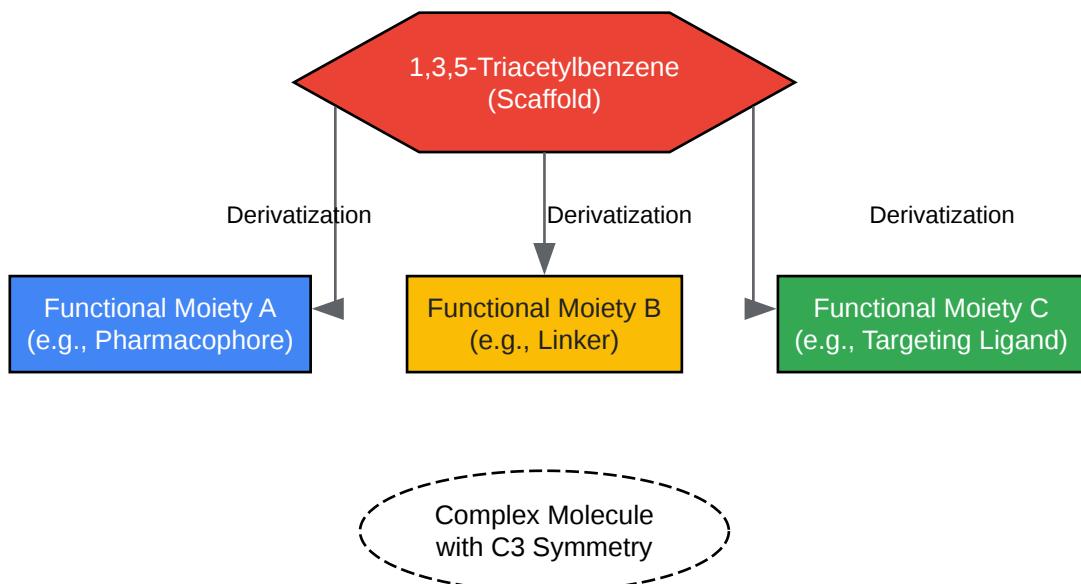
Applications in Research and Development

While direct applications of **1,3,5-Triacetylbenzene** in drug development are not extensively documented, its utility as a versatile building block in organic synthesis is well-established. Its C_3 symmetric structure makes it an ideal scaffold for the construction of a wide range of complex molecules, including:

- **Supramolecular Assemblies:** The three acetyl groups can be readily modified to introduce various functionalities, enabling the formation of intricate self-assembled structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular cages. These materials have potential applications in gas storage, catalysis, and sensing.
- **Dendrimers and Star-Shaped Polymers:** **1,3,5-Triacetylbenzene** can serve as the core molecule for the synthesis of dendrimers and star-shaped polymers. The acetyl groups provide reactive sites for the divergent growth of dendritic wedges or polymer arms.
- **Precursor to Symmetrical Trialkylbenzenes:** The Grignard reaction with **1,3,5-Triacetylbenzene** provides a route to various symmetrical trialkylbenzenes.

Although no specific signaling pathway has been directly associated with **1,3,5-Triacetylbenzene**, its role as a central building block for creating larger, functional molecules is of significant interest to medicinal chemists and drug development professionals. The symmetrical scaffold can be used to present multiple pharmacophores in a defined spatial arrangement, which can be advantageous for targeting multivalent biological systems.

Role as a Molecular Scaffold



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Figure 2: **1,3,5-Triacetylbenzene** as a Central Scaffold. This diagram illustrates the conceptual use of **1,3,5-Triacetylbenzene** as a core building block for the synthesis of more complex, multifunctional molecules with C_3 symmetry.

Safety and Handling

1,3,5-Triacetylbenzene is an irritant. It may cause skin, eye, and respiratory tract irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3,5-Triacetylbenzene is a valuable and versatile chemical intermediate with a well-defined synthesis protocol. Its symmetrical structure makes it an important building block for the creation of complex molecular architectures relevant to materials science and potentially to drug discovery. While direct biological activity has not been a primary focus of research, its role as a scaffold for presenting multiple functional groups warrants further investigation by medicinal chemists. This guide provides a foundational understanding of **1,3,5-Triacetylbenzene** for researchers and professionals in related scientific fields.

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